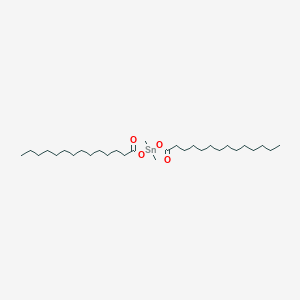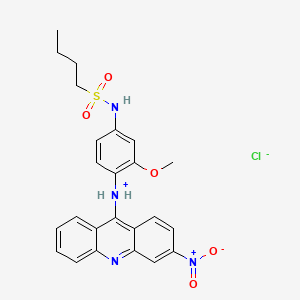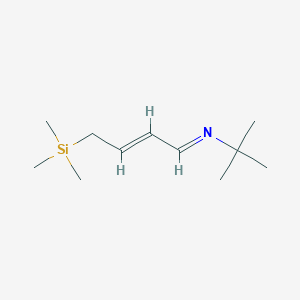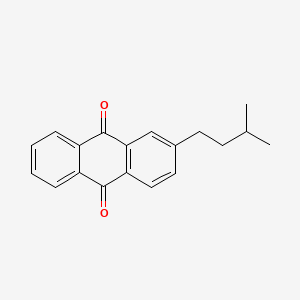
9,10-Anthracenedione, 2-(3-methylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 2-(3-methylbutyl)- is an organic compound belonging to the anthraquinone family. It is characterized by the presence of a 9,10-anthracenedione core structure with a 2-(3-methylbutyl) substituent. This compound is known for its vibrant yellow crystalline appearance and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2-(3-methylbutyl)- typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of anthracene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperatures, usually between 45-50°C, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 2-(3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions typically yield anthrones.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthraquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sulfuric acid (H2SO4) for sulfonation and nitric acid (HNO3) for nitration are commonly employed.
Major Products
Oxidation: Yields anthraquinone derivatives.
Reduction: Produces anthrone derivatives.
Substitution: Results in various substituted anthraquinones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 2-(3-methylbutyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activities due to its ability to intercalate DNA.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 2-(3-methylbutyl)- involves its ability to intercalate into DNA, disrupting the replication process. This intercalation can lead to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication. The compound’s structure allows it to form stable complexes with DNA, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,10-Anthracenedione, 2-methyl-
- 9,10-Anthracenedione, 1-methyl-
- 1,6-Dihydroxy-2-hydroxymethyl-5-methoxy-9,10-anthracenedione
Uniqueness
Compared to its analogs, 9,10-Anthracenedione, 2-(3-methylbutyl)- exhibits unique properties due to the presence of the 2-(3-methylbutyl) substituent. This structural modification enhances its solubility in organic solvents and may improve its biological activity by increasing its ability to interact with cellular targets .
Eigenschaften
CAS-Nummer |
24646-67-1 |
|---|---|
Molekularformel |
C19H18O2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
2-(3-methylbutyl)anthracene-9,10-dione |
InChI |
InChI=1S/C19H18O2/c1-12(2)7-8-13-9-10-16-17(11-13)19(21)15-6-4-3-5-14(15)18(16)20/h3-6,9-12H,7-8H2,1-2H3 |
InChI-Schlüssel |
CQYMOXYSVSNADQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



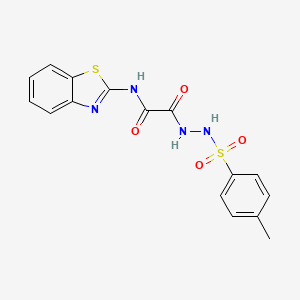




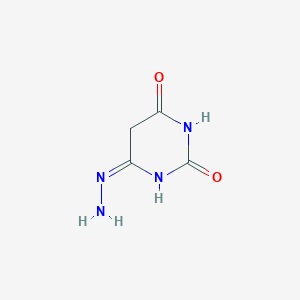
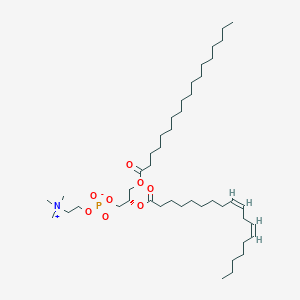

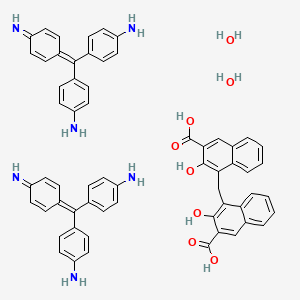
![4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757600.png)
